molecular formula C19H30N2O3 B5885715 1-cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine

1-cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B5885715
M. Wt: 334.5 g/mol
InChI Key: ZGEYFGQNGXQUQE-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine is a piperazine derivative characterized by a cyclopentyl group at the 1-position and a 2,4,5-trimethoxybenzyl substituent at the 4-position of the piperazine ring. Its molecular formula is C₂₁H₃₂N₂O₄, with a molecular weight of 376.49 g/mol . This compound is of interest due to its structural similarity to pharmacologically active piperazine derivatives, such as PAF (platelet-activating factor) antagonists and anticancer agents. The 2,4,5-trimethoxybenzyl group may enhance interactions with hydrophobic binding pockets in biological targets, while the cyclopentyl substituent could modulate metabolic stability and lipophilicity.

Properties

IUPAC Name

1-cyclopentyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-22-17-13-19(24-3)18(23-2)12-15(17)14-20-8-10-21(11-9-20)16-6-4-5-7-16/h12-13,16H,4-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYFGQNGXQUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C3CCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent R1 Substituent R2 Biological Activity/Application Key Properties References
1-Cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine Cyclopentyl 2,4,5-Trimethoxybenzyl Potential PAF antagonist, under study High lipophilicity (ClogD ~3.5), moderate solubility, metabolic stability
Trimetazidine Dihydrochloride H 2,3,4-Trimethoxybenzyl Antianginal, anticancer (Molt-4 cells) Clinically used, moderate solubility (~60 μM), pKa ~7.2
1-Cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine (STK133714) Cyclohexyl 2,4,5-Trimethoxybenzyl Not specified Higher molecular weight (348.49 g/mol), increased steric bulk vs. cyclopentyl
Compound 2g (PAF antagonist) 2,3-Dimethoxybenzocycloheptenylcarbonyl 3,4,5-Trimethoxybenzoyl Potent PAF antagonist (IC₅₀ < 10 nM) High in vitro/in vivo activity, optimized acyl group for target binding
1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine 3-Bromobenzyl 2,4,5-Trimethoxybenzyl Synthetic intermediate Bromine substituent enhances halogen bonding, molecular weight 435.36 g/mol

Structural and Functional Differences

Cycloalkyl vs. Aryl Substituents
  • The cyclopentyl group in the target compound introduces conformational rigidity and increased lipophilicity compared to aryl-substituted analogs (e.g., 3-bromobenzyl in ). This may enhance blood-brain barrier penetration or reduce oxidative metabolism.
  • Cyclohexyl analogs (e.g., STK133714) exhibit larger steric bulk, which could hinder binding to compact active sites but improve metabolic stability .
Physicochemical Properties
  • Solubility and pKa : Piperazine derivatives with ethylene spacers between the core and substituents (e.g., compounds in ) show higher aqueous solubility (~80 μM) due to favorable pKa values (~6–7). In contrast, the target compound’s direct cyclopentyl attachment may reduce solubility (<20 μM) but increase membrane permeability .

Biological Activity

1-Cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopentyl group and a trimethoxybenzyl moiety, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. The trimethoxybenzyl group is believed to facilitate binding to various receptors involved in neurotransmission and signal transduction pathways. This compound may act as an agonist or antagonist at certain receptor sites, influencing cellular responses and physiological effects.

Biological Activities

This compound has been studied for several biological activities:

  • Antitumor Activity : Preliminary studies suggest that similar compounds exhibit significant antitumor properties. For example, derivatives based on the piperazine scaffold have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways .
  • Neurological Effects : The compound's interaction with neurotransmitter receptors indicates potential applications in treating neurological disorders. Its structural analogs have demonstrated anti-hyperalgesic activity in models of neuropathic pain, suggesting that this compound may also possess analgesic properties .
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer progression. For instance, studies on related compounds have shown inhibition of COX-2 and TNF-α production, which are critical mediators in inflammatory responses .

Case Studies

Several case studies have highlighted the biological activity of piperazine derivatives similar to this compound:

  • Antitumor Efficacy : A study synthesized a series of piperazine derivatives and evaluated their antitumor activity against various cancer cell lines. The most potent compounds exhibited IC50 values ranging from 5.13 to 17.95 μM, demonstrating significant efficacy compared to standard chemotherapeutics .
  • Pain Management : Research on piperazine analogs has indicated their effectiveness in models of neuropathic pain. These compounds showed significant anti-hyperalgesic effects when tested in spinal nerve ligation models .
  • Inflammation Modulation : Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines such as TNF-α. This inhibition plays a vital role in managing chronic inflammatory conditions and may provide a therapeutic avenue for diseases like rheumatoid arthritis .

Data Table: Biological Activities of Related Piperazine Derivatives

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAntitumorTBD
1-Cyclopentyl-4-(3-pyridinylmethyl)piperazineAnti-hyperalgesicTBD
1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazineCOX-2 Inhibition1.08
NP078585N-type Calcium BlockerTBD

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